molecular formula C4H4Cl2I2 B099708 1,4-Dichloro-2,3-diiodo-2-butene CAS No. 19095-67-1

1,4-Dichloro-2,3-diiodo-2-butene

Cat. No.: B099708
CAS No.: 19095-67-1
M. Wt: 376.79 g/mol
InChI Key: PZBBWINMCIRSAZ-ONEGZZNKSA-N
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Description

1,4-Dichloro-2,3-diiodo-2-butene (C₄H₄Cl₂I₂) is a halogenated alkene featuring chlorine and iodine substituents at the 1,4 and 2,3 positions, respectively. The compound’s molecular weight is approximately 376.7 g/mol, significantly higher than simpler dichloro derivatives like trans-1,4-dichloro-2-butene (C₄H₆Cl₂, 124.996 g/mol) due to iodine’s atomic mass . The stereochemistry and reactivity of this compound are influenced by the electron-withdrawing chlorine atoms and the bulky, polarizable iodine substituents.

Properties

CAS No.

19095-67-1

Molecular Formula

C4H4Cl2I2

Molecular Weight

376.79 g/mol

IUPAC Name

(E)-1,4-dichloro-2,3-diiodobut-2-ene

InChI

InChI=1S/C4H4Cl2I2/c5-1-3(7)4(8)2-6/h1-2H2/b4-3+

InChI Key

PZBBWINMCIRSAZ-ONEGZZNKSA-N

SMILES

C(C(=C(CCl)I)I)Cl

Isomeric SMILES

C(/C(=C(/CCl)\I)/I)Cl

Canonical SMILES

C(C(=C(CCl)I)I)Cl

Synonyms

1,4-Dichloro-2,3-diiodo-2-butene

Origin of Product

United States

Comparison with Similar Compounds

trans-1,4-Dichloro-2-butene (CAS 110-57-6)

Molecular Formula : C₄H₆Cl₂
Molecular Weight : 124.996 g/mol
Key Properties :

  • Physical State : Likely a liquid at room temperature (inferred from analogous halogenated alkenes).
  • Reactivity : Undergoes oxidation to form diols (e.g., meso-1,4-dichloro-2,3-butanediol via permanganate oxidation) .
  • Applications : Intermediate in organic synthesis, particularly for epoxidation and diol formation.

Contrast with 1,4-Dichloro-2,3-diiodo-2-butene :

  • Molecular Weight : The diiodo derivative is ~3× heavier, impacting volatility and phase (likely solid).
  • Reactivity : C-I bonds are weaker than C-Cl, making the diiodo compound more reactive in substitution/elimination reactions.
  • Stability : Iodine’s lower electronegativity and larger atomic radius reduce thermal/photo-stability compared to the dichloro analog .

1,4-Dichloro-2,3-butanediol (CAS Not Provided)

Synthesis : Derived from trans-1,4-dichloro-2-butene via oxidation with peracetic acid or permanganate .
Key Properties :

  • Melting Points : meso-1,4-dichloro-2,3-butanediol melts at 127°C, while the dl-form melts at 62°C .
  • Applications: Potential precursor for polymers or pharmaceuticals.

Contrast with Diiodo Compound :

  • Functional Groups : The diol lacks iodine, making it more polar and water-soluble.
  • Reactivity : The diiodo compound’s alkene backbone allows for addition reactions (e.g., halogenation), unlike the saturated diol.

Chlorofluorobenzene and Chloronaphthalene Derivatives

Examples :

  • Chlorofluoromethane (CAS 625-98-9): A simple haloalkane with distinct applications in refrigerants.
  • Chloronaphthalene (CAS 25586-43-0): Used in dielectric fluids and lubricants .

Contrast with Diiodo Compound :

  • Aromatic vs. Aliphatic : Chlorofluorobenzenes and chloronaphthalenes are aromatic, offering resonance stabilization absent in the aliphatic diiodo compound.
  • Environmental Impact : Chlorinated aromatics are often more persistent pollutants than aliphatic iodides, which may degrade faster due to weaker C-I bonds .

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights
This compound C₄H₄Cl₂I₂ 376.7 Cl (1,4), I (2,3) High reactivity in substitution
trans-1,4-Dichloro-2-butene C₄H₆Cl₂ 124.996 Cl (1,4) Oxidizable to diols
1,4-Dichloro-2,3-butanediol C₄H₈Cl₂O₂ 170.01 Cl (1,4), OH (2,3) Used in polymer synthesis
Chloronaphthalene C₁₀H₇Cl 162.62 Cl (aromatic) Dielectric fluid applications

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